molecular formula C19H11Cl2F3N4OS B2697868 3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313247-06-2

3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2697868
CAS No.: 313247-06-2
M. Wt: 471.28
InChI Key: UXQRXJBUFGVXKM-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide features a pyrazolo[1,5-a]pyrimidine core with the following substituents:

  • 3-position: Chlorine atom.
  • 5-position: Thiophen-2-yl group (a heteroaromatic ring with sulfur).
  • 7-position: Trifluoromethyl (CF₃) group.
  • 2-carboxamide: A 3-chloro-2-methylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

3-chloro-N-(3-chloro-2-methylphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N4OS/c1-9-10(20)4-2-5-11(9)26-18(29)16-15(21)17-25-12(13-6-3-7-30-13)8-14(19(22,23)24)28(17)27-16/h2-8H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQRXJBUFGVXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular FormulaC19H12ClF3N4OS
Molecular Weight426.84 g/mol

The presence of a pyrazolo[1,5-a]pyrimidine core combined with a thiophene ring and trifluoromethyl group enhances its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. In particular, the compound under review has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.062 to 0.25 µg/mL against various bacterial strains, indicating potent antibacterial activity compared to standard antibiotics .

The mechanism by which this compound exerts its antibacterial effects may involve several pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of Protein Synthesis : It may bind to bacterial ribosomes, inhibiting protein synthesis.
  • Quorum Sensing Inhibition : The compound has also been studied for its anti-quorum-sensing properties, which could prevent biofilm formation in bacterial populations .

Study 1: Antibiofilm Activity

A study focusing on the antibiofilm activity of pyrazolo[1,5-a]pyrimidine derivatives found that the compound significantly reduced biofilm formation in tested bacterial isolates. The effectiveness was assessed using the crystal violet assay, revealing that it could disrupt established biofilms .

Study 2: Comparative Analysis with Other Derivatives

In comparative studies with other pyrazolo[1,5-a]pyrimidine derivatives, this compound consistently demonstrated superior antibacterial activity. For instance, modifications to the structure (such as replacing methyl groups with hydroxyl groups) resulted in decreased activity by approximately 5-6 times .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds within this class have demonstrated significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. For instance, a structure-activity relationship (SAR) study indicated that certain pyrazolo[1,5-a]pyrimidines exhibited MIC50 values lower than those of conventional antibiotics like ampicillin and tetracycline against MRSA .

Table 1: Antimicrobial Efficacy of Pyrazolo[1,5-a]pyrimidines

Compound NameTarget BacteriaMIC50 (µM)Comparison AntibioticAntibiotic MIC50 (µM)
Compound AMRSA1.88Ampicillin21.8
Compound BE. coli2.33Tetracycline11.03
Compound CPseudomonas291.72Streptomycin5.22

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidines are also notable. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cancer progression. The mechanism often involves the inhibition of kinases that play critical roles in cell signaling pathways associated with tumor growth .

Case Study: Anticancer Activity Assessment

In a recent study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

Enzyme Inhibition

Beyond their antimicrobial and anticancer activities, pyrazolo[1,5-a]pyrimidines have been investigated as enzyme inhibitors. They have shown promise in inhibiting various enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes and pain signaling. The inhibition of COX enzymes can lead to anti-inflammatory effects, making these compounds potential candidates for developing new anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their pharmacological profiles. Researchers have identified key structural features that enhance biological activity while minimizing toxicity. For example, modifications at specific positions on the pyrazolo ring or the incorporation of electron-withdrawing groups can significantly impact the compound's efficacy and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

The following table highlights structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight 3-Position 5-Position 7-Position Carboxamide Substituent Key Differences
Target Compound C₂₀H₁₃Cl₂F₃N₄OS 507.31 Cl Thiophen-2-yl CF₃ 3-Chloro-2-methylphenyl Reference compound
3-Chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₁Cl₂F₃N₄O 451.23 Cl Phenyl CF₃ 3-Chlorophenyl 5-position: phenyl vs. thiophene; no 2-methyl
3-Chloro-N-cycloheptyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₉H₁₈ClF₃N₄OS 442.89 Cl Thiophen-2-yl CF₃ Cycloheptyl Carboxamide: cycloheptyl vs. aryl
3-Chloro-N-(2,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₈H₈Cl₃F₃N₄OS 491.70 Cl Thiophen-2-yl CF₃ 2,4-Dichlorophenyl Carboxamide: dichlorophenyl vs. chloro-2-methylphenyl
N-(2-Chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₂ClF₃N₅O₂ 478.79 Cl 4-Methoxyphenyl CF₃ 2-Chloropyridin-3-yl 5-position: methoxyphenyl vs. thiophene
3-Chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₁₉H₁₀ClF₄N₅O 463.76 Cl 4-Fluorophenyl CF₃ Pyridin-3-yl 5-position: fluorophenyl vs. thiophene

Impact of Substituents on Properties

5-Position Modifications
  • Thiophen-2-yl (Target) : Enhances π-π stacking with aromatic residues in target proteins and increases lipophilicity (logP) compared to phenyl or methoxyphenyl groups .
Carboxamide Substituents
  • 3-Chloro-2-methylphenyl (Target) : The methyl group may reduce steric hindrance compared to bulkier dichlorophenyl or cycloheptyl groups, improving target selectivity .
  • Pyridinyl (Analogs ) : Introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzymes or receptors.
Chlorine Substitution Patterns
  • Dichlorophenyl (Analog ) vs. Monochlorophenyl (Target): Additional chlorine atoms may improve potency but could increase toxicity risks .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques confirm its purity?

The compound can be synthesized via cyclization of pyrazolo[1,5-a]pyrimidine precursors with appropriate carboxamide substituents. A typical procedure involves refluxing intermediates (e.g., enaminones or azo derivatives) in polar solvents like pyridine or DMF, followed by acid neutralization and recrystallization. Key steps include:

  • Condensation of thiophene-containing precursors with trifluoromethyl-substituted pyrimidine intermediates.
  • Introduction of chloro and carboxamide groups via nucleophilic substitution or coupling reactions. Analytical confirmation involves:
  • IR spectroscopy : Verification of C=O (carboxamide, ~1650–1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Assignment of aromatic protons (δ 6.5–8.5 ppm), trifluoromethyl carbons (δ ~120 ppm, q, J = 270 Hz), and methyl groups (δ ~2.3 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₂₀H₁₂Cl₂F₃N₄OS: calculated 487.02) .

Q. How do substituents (e.g., chloro, trifluoromethyl) influence the compound’s spectroscopic profiles?

Substituents dictate electronic and steric effects observable in spectral

  • Trifluoromethyl : Causes deshielding in ¹³C NMR (δ ~120 ppm) and splits ¹H NMR signals due to coupling with fluorine .
  • Chloro groups : Reduce symmetry, leading to complex splitting patterns in aromatic regions (e.g., δ 7.2–7.8 ppm for ortho-substituted chlorophenyl) .
  • Thiophene moiety : Distinctive IR absorptions (~3100 cm⁻¹ for C-H stretches) and ¹H NMR signals (δ 7.0–7.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

Optimization strategies include:

  • Solvent selection : Pyridine enhances azo coupling efficiency, while DMF improves solubility of carboxamide intermediates .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • Catalyst use : Lewis acids (e.g., AlCl₃) accelerate cyclization steps, improving yields from ~60% to >75% .
Reaction Parameter Impact on Yield Evidence
Pyridine solvent62–68% yield
DMF solvent70% yield
Reflux duration (5–6 hr)67–70% yield

Q. What computational strategies model the compound’s binding to cytochrome P450 isoforms, considering electronic effects of the trifluoromethyl group?

Advanced docking studies (e.g., AutoDock Vina) incorporate:

  • Electrostatic potential maps : Highlight electron-deficient regions near the trifluoromethyl group, enhancing hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the pyrazolo[1,5-a]pyrimidine core in enzyme active sites .
  • QSAR models : Correlate trifluoromethyl substitution with IC₅₀ values in inhibition assays .

Q. How can contradictions in biological activity data between in vitro enzyme assays and cellular models be resolved?

Discrepancies often arise from:

  • Membrane permeability : The trifluoromethyl group improves lipophilicity (logP ~3.5), but cellular efflux pumps may reduce intracellular concentrations .
  • Metabolic stability : Cytochrome P450-mediated degradation (e.g., CYP3A4) can lower efficacy in cellular models. Use of CYP inhibitors (e.g., ketoconazole) validates this mechanism .
  • Off-target effects : Proteomics profiling (e.g., kinase panels) identifies unintended targets in complex cellular environments .

Methodological Challenges

Q. What strategies validate crystallographic data when structural analogs show conflicting torsion angles?

Conflicting torsional profiles (e.g., C1–C2–C3–Cl1 vs. C2–C3–C4–C5 angles) are resolved by:

  • High-resolution X-ray diffraction : Confirms bond lengths (±0.003 Å) and angles (±0.1°) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts) influencing conformation .
  • DFT calculations : Compare experimental and theoretical torsional energies to identify steric clashes .

Q. How do researchers design experiments to assess the compound’s photostability under varying light conditions?

A controlled Design of Experiments (DoE) approach includes:

  • Factors : UV intensity (200–400 nm), exposure time (0–48 hr), solvent (DMF vs. ethanol).
  • Responses : Degradation rate (HPLC quantification), radical formation (EPR spectroscopy).
  • Optimization : Response surface methodology (RSM) identifies conditions minimizing decomposition (e.g., <5% degradation in ethanol after 24 hr) .

Structural and Functional Analysis

Q. What role does the thiophen-2-yl group play in modulating the compound’s electronic properties?

The thiophene moiety:

  • Enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets).
  • Reduces HOMO-LUMO gap (DFT-calculated ΔE ~4.2 eV), increasing reactivity in electrophilic substitutions .
  • Contributes to red-shifted UV-Vis absorption (λmax ~320 nm) due to extended conjugation .

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